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Compound of Interest

Compound Name: Octadecaneuropeptide

Cat. No.: B1591338 Get Quote

The octadecaneuropeptide (ODN) is a biologically active peptide derived from the proteolytic

cleavage of the diazepam-binding inhibitor (DBI).[1] In the central nervous system, ODN is

primarily produced by astroglial cells and is involved in a variety of physiological processes,

including the regulation of anxiety, feeding behavior, and neuroprotection.[2][3] Its ability to

protect neurons and astrocytes from apoptotic cell death makes it a molecule of significant

interest for drug development professionals.[2]

The production of high-purity ODN is essential for research and therapeutic development. The

most established method for this is Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide

synthesis (SPPS), followed by reversed-phase high-performance liquid chromatography (RP-

HPLC) for purification.[4][5]

Principle of Fmoc Solid-Phase Peptide Synthesis (SPPS)
SPPS allows for the stepwise construction of a peptide chain anchored to an insoluble resin

support.[6] The process involves repeated cycles of deprotection and coupling:

N-α-Fmoc Protection: The α-amino group of each incoming amino acid is temporarily

protected by the base-labile Fmoc group. Side chains of amino acids are protected by acid-

labile groups (e.g., t-butyl).[4]

Deprotection: The Fmoc group is removed using a mild base, typically a solution of

piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF), exposing a free

amine on the N-terminus of the growing peptide chain.[7][8]
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Coupling: The next Fmoc-protected amino acid is "activated" using a coupling reagent (e.g.,

HATU) and added to the resin, forming a new peptide bond with the free amine.[8]

Final Cleavage: Once the sequence is complete, the peptide is cleaved from the resin, and

the side-chain protecting groups are removed simultaneously using a strong acid cocktail,

most commonly containing Trifluoroacetic Acid (TFA) and scavengers.[4]

Principle of Reversed-Phase HPLC (RP-HPLC)
Purification
RP-HPLC is the premier technique for purifying synthetic peptides.[9] It separates molecules

based on their hydrophobicity.

Stationary Phase: A non-polar resin (e.g., C18-modified silica).

Mobile Phase: A polar solvent system, typically a gradient of increasing acetonitrile (organic

solvent) in water. Trifluoroacetic acid (0.1%) is commonly added as an ion-pairing agent to

improve peak resolution.[10]

The crude peptide mixture is loaded onto the column in a low-organic mobile phase. As the

concentration of the organic solvent increases, peptides elute based on their hydrophobicity,

with more hydrophobic peptides eluting later.[10] Fractions are collected and analyzed to

isolate the pure ODN.
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Caption: Workflow for Octadecaneuropeptide Synthesis and Purification.
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Caption: ODN Signaling Pathway via its G-Protein Coupled Receptor.
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Protocol 1: Fmoc Solid-Phase Synthesis of ODN
This protocol details the manual synthesis of Octadecaneuropeptide (Human,

QATVGDVNTDRPGLLDLK) on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

Rink Amide MBHA Resin

Fmoc-protected amino acids

N,N-Dimethylformamide (DMF), peptide synthesis grade

Piperidine

Dichloromethane (DCM)

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate)

Base: N,N-Diisopropylethylamine (DIPEA)

Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5%

Water

Cold diethyl ether

Equipment:

Peptide synthesis vessel with a sintered glass filter

Shaker or bubbler (for mixing)

Scintillation vials

Rotary evaporator

Procedure:
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Resin Swelling:

Place the Rink Amide resin (e.g., 0.1 mmol scale) into the synthesis vessel.

Add DMF (5-10 mL) and allow the resin to swell for at least 1 hour with gentle agitation.[7]

Drain the DMF.

Initial Fmoc Deprotection:

Add a 20% piperidine in DMF solution (5 mL) to the resin.

Agitate for 5 minutes. Drain.

Add a fresh 20% piperidine in DMF solution (5 mL) and agitate for 15 minutes.[8]

Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and then DCM (3 x

10 mL) to remove all traces of piperidine.

Amino Acid Coupling Cycle (Repeat for each amino acid in the sequence):

Activation: In a separate vial, dissolve the Fmoc-amino acid (4 equivalents) and HATU (3.9

equivalents) in DMF. Add DIPEA (8 equivalents) and allow the mixture to pre-activate for

1-2 minutes.

Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature

for 1-2 hours.[8]

Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM

(3 x 10 mL).

Deprotection: Perform the two-step Fmoc deprotection with 20% piperidine in DMF as

described in step 2.

Proceed to the next coupling cycle.

Final Cleavage and Deprotection:
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After the final amino acid has been coupled and deprotected, wash the peptide-resin

thoroughly with DCM and dry it under a vacuum for at least 4 hours.[11]

Place the dry resin in a round-bottom flask.

Add the cold cleavage cocktail (e.g., 10 mL per gram of resin).

Stir the mixture at room temperature for 2-3 hours.

Filter the resin and collect the filtrate containing the peptide. Wash the resin with a small

amount of fresh TFA.

Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold volume of

cold diethyl ether.

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash

twice.

Dry the crude peptide pellet under vacuum.

Protocol 2: Purification by RP-HPLC and
Characterization
Materials:

Crude ODN peptide

Mobile Phase A: 0.1% TFA in HPLC-grade water

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

0.22 µm syringe filters

Equipment:

Preparative HPLC system with a UV detector

C18 preparative column (e.g., 21.2 x 250 mm, 10 µm)
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Analytical HPLC system with a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Lyophilizer (Freeze-dryer)

Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

Sample Preparation:

Dissolve the crude peptide in a small amount of Mobile Phase A.

Filter the sample through a 0.22 µm syringe filter to remove insoluble material.[9]

HPLC Purification:

Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g.,

95% A, 5% B) until a stable baseline is achieved.

Inject the filtered crude peptide solution onto the column.

Elute the peptide using a linear gradient of Mobile Phase B.[10] (See Table 1 for an

example gradient).

Monitor the elution profile at 220 nm and 280 nm.

Collect fractions (e.g., 1-2 mL) corresponding to the major peak.

Fraction Analysis and Lyophilization:

Analyze the purity of the collected fractions using analytical HPLC.

Pool the fractions that have the desired purity level (>95%).

Freeze the pooled fractions and lyophilize to obtain the final peptide as a white, fluffy

powder.[10]

Characterization by Mass Spectrometry:
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Dissolve a small amount of the purified peptide in a suitable solvent.

Analyze using a mass spectrometer to confirm the molecular weight of the synthesized

ODN.[12][13] (See Table 3 for expected mass).

Data Presentation
Table 1: Representative Preparative RP-HPLC Protocol

Parameter Value

Column C18, 10 µm, 21.2 x 250 mm

Mobile Phase A 0.1% TFA in Water

Mobile Phase B 0.1% TFA in Acetonitrile

Flow Rate 15.0 mL/min

Detection 220 nm

Gradient 5% to 55% B over 40 minutes

Table 2: Expected Synthesis and Purification Results

Parameter Typical Value Notes

Crude Peptide Purity 50-70%
Varies based on sequence

complexity.

Final Purity (Post-HPLC) >95%
Target for most research

applications.

Overall Yield 10-30%
Calculated from the initial resin

loading.

Table 3: Mass Spectrometry Characterization of ODN
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Parameter Value

Peptide Sequence QATVGDVNTDRPGLLDLK-NH₂

Molecular Formula C₇₈H₁₃₃N₂₁O₂₆

Average Molecular Weight 1833.05 Da

Monoisotopic Molecular Weight 1832.00 Da

Observed Mass (e.g., [M+2H]²⁺) 917.00 m/z

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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